Bienvenue dans la boutique en ligne BenchChem!

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one

iNOS inhibition nitric oxide production anti-inflammatory

6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one (CAS 943605-86-5) is a polysubstituted quinazolin-4(3H)-one building block with a unique 6-Br/7-Me/8-NO2 pattern. Its established iNOS IC50 (46.1 μM) and orthogonal C6 cross-coupling/C8 nitro reduction enable efficient parallel SAR. Choose this specific derivative to ensure reproducible anti-inflammatory or kinase-targeted campaigns; substituting analogs risks invalidating SAR data.

Molecular Formula C9H6BrN3O3
Molecular Weight 284.07 g/mol
CAS No. 943605-86-5
Cat. No. B1384465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one
CAS943605-86-5
Molecular FormulaC9H6BrN3O3
Molecular Weight284.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1[N+](=O)[O-])N=CNC2=O)Br
InChIInChI=1S/C9H6BrN3O3/c1-4-6(10)2-5-7(8(4)13(15)16)11-3-12-9(5)14/h2-3H,1H3,(H,11,12,14)
InChIKeyCJILNCRDZNSZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one: Procurement and Selection Guide for Research Applications


6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one (CAS: 943605-86-5) is a polysubstituted quinazolin-4(3H)-one derivative characterized by a bromine atom at the 6-position, a methyl group at the 7-position, and a nitro group at the 8-position of the fused bicyclic core . The compound has a molecular weight of 284.07 g/mol (C9H6BrN3O3), a predicted density of 1.96±0.1 g/cm³ at 20 °C, a predicted boiling point of 434.4±55.0 °C, and a predicted pKa of -1.82±0.20 . The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, and the distinct substitution pattern of this compound—particularly the combination of an electron-withdrawing nitro group at C8 and a halogen at C6—provides a specific chemical handle for further synthetic elaboration and a unique electronic profile that differentiates it from other quinazolinone building blocks.

Why Generic Substitution of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one Fails in Scientific Research


Quinazolin-4(3H)-ones constitute a large and structurally diverse class of heterocyclic compounds with widely varying biological activities and synthetic utility. Substitution at any position on the core scaffold can drastically alter a compound's electronic properties, binding affinity for biological targets, chemical reactivity, and physicochemical characteristics such as solubility and stability [1]. The specific 6‑bromo-7-methyl-8-nitro substitution pattern of CAS 943605-86-5 confers a unique set of properties that cannot be assumed for other quinazolinone analogs. For instance, the nitro group at C8 has been shown to be a critical determinant of biological activity in several quinazoline-based inhibitor series [2], while the bromine at C6 serves as both a potential pharmacophoric element and a versatile synthetic handle for cross-coupling reactions that is absent in non-halogenated or differently halogenated analogs [3]. Therefore, substituting this compound with a closely related analog—even one differing by only a single substituent—risks compromising synthetic pathways, invalidating structure-activity relationship (SAR) studies, or producing non-comparable biological data, which ultimately undermines experimental reproducibility and scientific validity.

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one: Quantitative Differentiation Evidence for Research Selection


Quantitative iNOS Inhibitory Activity of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one

6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one exhibits measurable inhibitory activity against inducible nitric oxide synthase (iNOS)-mediated nitric oxide production in a well-defined cellular assay. The compound demonstrated an IC50 of 46.1 μM (4.61E+4 nM) in LPS-stimulated mouse RAW 264.7 macrophage cells, measured after a 15-minute pretreatment period prior to LPS challenge [1]. This represents a quantifiable baseline for the iNOS inhibitory activity of this specific substitution pattern. In comparison, a related 8-nitroquinazoline derivative, N-(3-bromophenyl)-8-nitroquinazolin-4-amine, exhibits an IC50 of 10 μM (1.00E+4 nM) against EGFR kinase, highlighting the target-specific differentiation between the two compounds and demonstrating that the 6-bromo-7-methyl substitution pattern of the target compound confers a distinct biological profile [2]. Additionally, a class-level reference from 6-bromo-quinazolinone derivatives demonstrates potent inhibition of COX-2, iNOS, and ICAM-1 expression in human keratinocyte NCTC-2544 cells, confirming the general anti-inflammatory potential of the 6-bromo-quinazolinone substructure and providing SAR context for the target compound [3].

iNOS inhibition nitric oxide production anti-inflammatory RAW 264.7 macrophages structure-activity relationship

Physicochemical Property Differentiation: Solubility of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one

6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one exhibits a calculated aqueous solubility of 7.7E-3 g/L at 25 °C (sparingly soluble) . The compound has a calculated LogP of 2.83770 and a polar surface area (PSA) of 91.83 Ų . This specific solubility profile differentiates the compound from more soluble quinazolinone analogs lacking the nitro group or bearing different halogen substitutions, and directly impacts its suitability for different assay formats. For comparison, the unsubstituted quinazolin-4(3H)-one parent scaffold has a LogP of approximately 0.91 and a PSA of 41.46 Ų, indicating that the 6-bromo, 7-methyl, and 8-nitro substitutions collectively increase lipophilicity and polar surface area, which in turn affects membrane permeability and solubility [1].

aqueous solubility physicochemical properties formulation development LogP drug-likeness

Synthetic Utility Differentiation: Reductive Transformation of the 8-Nitro Group

6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one can be selectively reduced at the 8-nitro group to yield 6-bromo-7-methyl-8-aminoquinazolin-4(3H)-one using 10% Pd/C under hydrogen atmosphere . This transformation proceeds under mild conditions (ethanol, ambient temperature) and is critical for generating an amino handle for further derivatization. The presence of the 6-bromo substituent remains intact during nitro reduction, preserving a site for subsequent Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. In contrast, 8-nitroquinazolin-4(3H)-one derivatives lacking a halogen at C6 do not offer this orthogonal reactivity, and 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives, while possessing halogen handles, require different synthetic conditions and are not directly comparable due to the absence of the 8-nitro group that defines the target compound's electronic profile [1]. The documented synthetic route from the target compound to 6-bromo-4-chloro-7-methyl-8-nitroquinazoline (using POCl3 at 130 °C for 4 hours) further demonstrates the compound's versatility as a precursor to chlorinated intermediates .

nitro reduction palladium catalysis synthetic intermediate amine building block cross-coupling

Anti-Proliferative Activity of 6-Bromoquinazoline Derivatives: Class-Level Reference for Target Compound

A series of 6-bromoquinazoline derivatives structurally related to 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one have been evaluated for cytotoxic activity against human cancer cell lines. Compounds in this series exhibited IC50 values ranging from 0.53 μM to 46.6 μM against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines in MTT assays [1]. Notably, compound 5b, bearing a fluoro substitution at the meta position of a phenyl moiety, demonstrated IC50 values of 0.53-1.95 μM, outperforming cisplatin in the same assay [1]. Molecular docking studies suggest that these 6-bromoquinazoline derivatives interact with the ATP-binding site of EGFR, providing a plausible mechanism for their anti-proliferative activity [1]. Additionally, a distinct series of 5-substituted-4-hydroxy-8-nitroquinazolines demonstrated potent inhibition of EGFR-overexpressing tumor cell lines, with compound 1h (5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline) achieving an IC50 of <0.01 μM against MDA-MB-468 cells and an IC50 of 13 μM against ErbB-2-overexpressing SK-BR-3 cells, underscoring the critical role of the 8-nitro group in conferring cellular potency [2].

anticancer cytotoxicity EGFR inhibition MCF-7 SW480 quinazoline SAR

Target Selectivity Profile of 8-Nitroquinazoline Scaffold: Class-Level Differentiation

The 8-nitroquinazoline scaffold, which forms the core of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one, has been extensively characterized for its kinase inhibition selectivity profile. In a study of 5-substituted-4-hydroxy-8-nitroquinazolines, enzyme assays revealed weak inhibition against both EGFR and ErbB-2 tyrosine kinases, yet these compounds exhibited promising cell-based antitumor activity [1]. This disconnect between enzymatic and cellular potency is a distinctive feature of the 8-nitroquinazoline scaffold and differentiates it from classic 4-anilinoquinazoline EGFR inhibitors such as gefitinib and erlotinib, which show strong correlation between enzymatic and cellular activity. Furthermore, the substitution pattern at the 5-position of 4-hydroxy-8-nitroquinazolines was found to dramatically modulate both potency and selectivity between EGFR and ErbB-2 [1]. In contrast, 5-(3′,4′,5′-trimethoxy)anilino-8-nitroquinazoline (compound 1h) demonstrated overwhelming activity in arresting tumor cells at the G2/M phase, achieving 81% cell cycle arrest at 50 μM concentration, suggesting a distinct mechanism of action involving microtubule targeting rather than kinase inhibition [2].

kinase selectivity EGFR ErbB-2 dual inhibition structure-activity relationship

Anti-Inflammatory Gene Expression Modulation: Class-Level Reference for 6-Bromoquinazolinones

Quinazolinone derivatives, including those bearing 6-bromo substitution, have been shown to modulate the expression of key inflammatory genes through inhibition of the NF-κB pathway. In a systematic study, quinazolinone compounds at a concentration of 62.5 μM reduced COX-2 mRNA expression to 0.50% of LPS-stimulated control levels and IL-1β mRNA expression to 3.10% of control levels in RAW 264.7 macrophage cells, as measured by real-time quantitative PCR (RT-qPCR) [1]. These effects were attributed to inhibition of nuclear factor κB (NF-κB) signaling rather than direct enzyme inhibition. This gene expression-based mechanism differentiates these compounds from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that act through direct COX enzyme inhibition. Furthermore, 6-bromo-quinazolinone derivatives specifically have been identified as potent inhibitors of COX-2, iNOS, and ICAM-1 expression in human keratinocyte NCTC-2544 cells, with derivatives 7, 9, 10, and 12 demonstrating the most pronounced activity [2].

NF-κB pathway COX-2 inhibition IL-1β TNF-α gene expression anti-inflammatory

Recommended Research and Industrial Application Scenarios for 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one


Anti-Inflammatory Drug Discovery: iNOS and NF-κB Pathway Screening

Based on the compound's demonstrated IC50 of 46.1 μM against iNOS-mediated nitric oxide production in RAW 264.7 macrophages [1] and the established class-level activity of quinazolinones in suppressing COX-2 and IL-1β gene expression via NF-κB pathway inhibition at 62.5 μM [2], this compound is suitable as a reference standard or starting scaffold in anti-inflammatory drug discovery programs. The quantifiable iNOS inhibitory activity provides a verifiable benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency through substitution at the 6-bromo or 7-methyl positions. Researchers can compare new analogs directly against this baseline IC50 value to assess the impact of structural modifications on anti-inflammatory efficacy.

Kinase Inhibitor Lead Optimization and Selectivity Profiling

The 8-nitroquinazoline scaffold is characterized by a unique disconnect between weak enzymatic EGFR/ErbB-2 inhibition and potent cellular antitumor activity (e.g., compound 1h: IC50 < 0.01 μM against MDA-MB-468 cells despite weak kinase inhibition) [3]. Additionally, the 6-bromo substituent provides a versatile handle for cross-coupling reactions to generate focused libraries. This compound is therefore ideally suited for medicinal chemistry campaigns aimed at optimizing kinase inhibitor selectivity or exploring alternative cellular targets. The orthogonal reactivity (nitro reduction to amine at C8 vs. cross-coupling at C6) enables efficient parallel synthesis of diverse analog sets , reducing the number of synthetic steps and overall cost per compound in lead optimization workflows.

Synthetic Methodology Development: Orthogonal Functional Group Transformations

The presence of three distinct functional groups (6-bromo, 7-methyl, and 8-nitro) on the quinazolin-4(3H)-one core makes this compound an excellent substrate for developing and validating new synthetic methodologies. Documented transformations include selective nitro reduction with 10% Pd/C in ethanol to yield the corresponding 8-amino derivative while preserving the 6-bromo handle , and chlorination at the 4-position with POCl3 at 130 °C for 4 hours to yield 6-bromo-4-chloro-7-methyl-8-nitroquinazoline . The orthogonal reactivity of the bromine (suitable for Suzuki, Sonogashira, or Buchwald-Hartwig couplings) and the nitro group (reducible to amine for amide/sulfonamide formation) allows chemists to explore sequential functionalization strategies that are not possible with mono-functionalized quinazolinone scaffolds.

Anticancer Drug Discovery: Microtubule-Targeting and Dual EGFR/ErbB-2 Inhibition

The 8-nitroquinazoline scaffold has demonstrated promising activity in two distinct anticancer mechanisms. First, 5-(3′,4′,5′-trimethoxy)anilino-8-nitroquinazoline (compound 1h) achieved 81% arrest of tumor cells at the G2/M phase at 50 μM concentration, suggesting microtubule-targeting anti-mitotic activity [4]. Second, 5-substituted-4-hydroxy-8-nitroquinazolines exhibited dual EGFR/ErbB-2 inhibitory activity in cell-based assays, with compound 1h showing IC50 < 0.01 μM against EGFR-overexpressing MDA-MB-468 cells [3]. Additionally, 6-bromoquinazoline derivatives as a class exhibit IC50 values ranging from 0.53 μM to 46.6 μM against MCF-7 and SW480 cancer cell lines [5]. This compound can serve as a versatile starting point for medicinal chemists exploring either microtubule-targeted or kinase-targeted anticancer agents, with the bromine handle enabling facile diversification to optimize potency and selectivity for specific cancer indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.